molecular formula C17H18N4O3S B2960951 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013784-08-1

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2960951
CAS No.: 1013784-08-1
M. Wt: 358.42
InChI Key: LCQSBIUTRNYMCQ-UHFFFAOYSA-N
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Description

The compound “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen . Thiazoles are found in many biologically active compounds and have diverse biological activities .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, and parallel orientation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring and other functional groups. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been synthesized and analyzed for their crystal and molecular structure. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved reactions leading to compounds crystallizing in the triclinic crystal system, highlighting the intricate intermolecular interactions stabilizing their structures (Prabhuswamy et al., 2016). Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and material applications.

Biological Activity

The biological activity of structurally similar compounds ranges from antibacterial to antiviral properties, demonstrating their potential as therapeutic agents. Novel analogs have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing antibiotic resistance (Palkar et al., 2017). Another study on pyrazole derivatives revealed significant anti-inflammatory activity with minimal ulcerogenic activity, suggesting their suitability as safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).

Anticancer Activity

Compounds within this chemical family have also been evaluated for their anticancer properties. For instance, a series of carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxicity against various cancer cell lines, underscoring the potential of such compounds in cancer therapy (Deady et al., 2003).

Future Directions

Thiazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities .

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-25-17)11-5-6-14(23-3)15(8-11)24-4/h5-9H,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQSBIUTRNYMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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